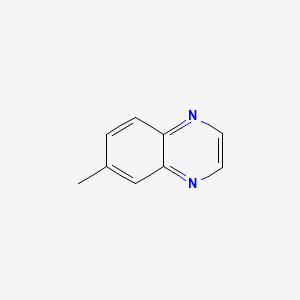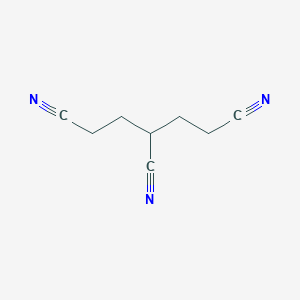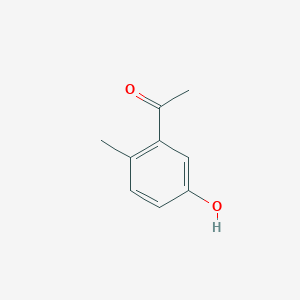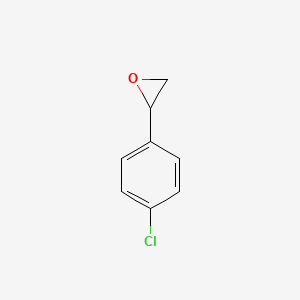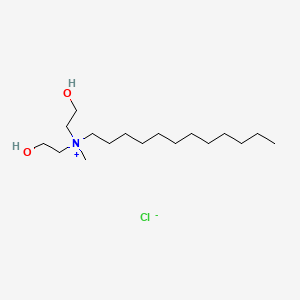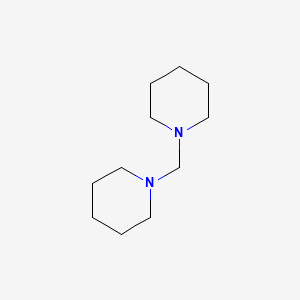
Dipiperidinomethane
概要
説明
Dipiperidinomethane, also known as 1,1’-Methylenedipiperidine, is a compound with the molecular formula C11H22N2 . It is a reactive, isomeric mixture of two epoxides that reversibly react with amines to form covalent adducts .
Molecular Structure Analysis
The molecular structure of Dipiperidinomethane consists of 11 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The average mass is 182.306 Da and the monoisotopic mass is 182.178299 Da .Chemical Reactions Analysis
Dipiperidinomethane is a reactive compound that can reversibly react with amines to form covalent adducts . It has been shown to inhibit metalloproteases .Physical And Chemical Properties Analysis
Dipiperidinomethane has a refractive index of n20/D 1.482 (lit.), a boiling point of 122-123 °C/15 mmHg (lit.), and a density of 0.915 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Structure of Complexes
- Synthesis of Complexes: Dipiperidinomethane (CH2(pip)2) can be synthesized via the condensation of secondary amine precursors and dichloromethane, showing its potential as a chelating ligand in the formation of metal complexes (Kyran et al., 2015).
- Structural Analysis: X-ray analysis of such complexes reveals specific structural features, including sharp bite angles and a significant steric impact on surrounding ligands due to the ring conformations of dipiperidinomethane (Kyran et al., 2015).
Spectroscopic Properties and Light Emission
- Photochemical Synthesis: Dipiperidinomethane is involved in the photochemical synthesis of tungsten(0) complexes, demonstrating its utility in the formation of bidentate amine complexes of tungsten (Kocięcka et al., 2014).
- Light Emission: The tungsten complex containing dipiperidinomethane exhibits light emission properties, suggesting potential applications in photophysical research (Kocięcka et al., 2014).
Potential in Tuberculosis Treatment
- Discovery of Dipiperidines as Antitubercular Agents: Dipiperidines have been identified as a novel series with potential antitubercular activity, showing low nonspecific cellular toxicity and effective inhibition of Mycobacterium tuberculosis (Bogatcheva et al., 2010).
Alzheimer's Disease Research
- Multi-target-directed Ligands: Dipiperidines have been studied as multi-target-directed ligands for Alzheimer's disease, particularly for their ability to inhibit acetylcholinesterase and amyloid aggregation (Tumiatti et al., 2008).
Mixed Metal Chelates
- Formation of Mixed Chelates: Dipiperidinomethane forms mixed chelates with copper(II) and β-diketonates, showcasing its versatility in chelate formation and potential applications in coordination chemistry (Fukuda et al., 1989).
Safety and Hazards
作用機序
Target of Action
Dipiperidinomethane is a reactive, isomeric mixture of two epoxides that reversibly react with amines to form covalent adducts . This compound inhibits metalloproteases and has been shown to be a potent inhibitor of the aspartyl protease cathepsin K .
Mode of Action
The interaction of Dipiperidinomethane with its targets involves the formation of covalent adducts through a reversible reaction with amines . This interaction leads to the inhibition of metalloproteases and the aspartyl protease cathepsin K .
Biochemical Pathways
Given its inhibitory effect on metalloproteases and the aspartyl protease cathepsin k , it can be inferred that it may affect the pathways involving these enzymes.
Pharmacokinetics
Its physical properties such as boiling point (122-123 °c/15 mmhg) and density (0915 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Dipiperidinomethane’s action are likely related to its inhibitory effects on metalloproteases and the aspartyl protease cathepsin K . By inhibiting these enzymes, Dipiperidinomethane could potentially affect various cellular processes that rely on the activity of these enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dipiperidinomethane. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of chemical compounds .
特性
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYLKBLUJXTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047453 | |
| Record name | Dipiperidinomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipiperidinomethane | |
CAS RN |
880-09-1 | |
| Record name | Dipiperidinomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipiperidinomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipiperidinomethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1,1'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipiperidinomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipiperidinomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPIPERIDINOMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B726J80UDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction outcome when dipiperidinomethane interacts with triphenyl(phenylethynyl)phosphonium bromide?
A1: While the abstract provided doesn't detail specific reaction outcomes, it indicates that the research investigates the reaction of triphenyl(phenylethynyl)phosphonium bromide with several compounds, including dipiperidinomethane []. Given the nature of the reactants, it is highly likely that the reaction involves nucleophilic attack by the dipiperidinomethane on the electrophilic phosphorus center of the phosphonium salt. This could potentially lead to various products depending on reaction conditions, including substitution products or ylides.
Q2: Are there any spectroscopic data available for dipiperidinomethane in the context of this reaction?
A2: Unfortunately, the abstract does not provide specific spectroscopic data for dipiperidinomethane or the reaction products []. To gain further insights into the structural characterization and reaction progress, one would need to consult the full text of the research paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




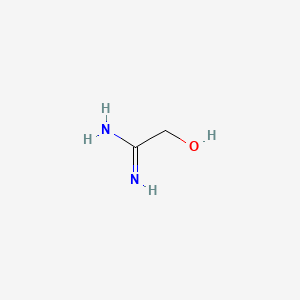
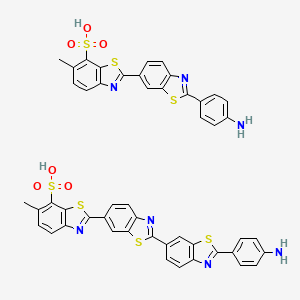

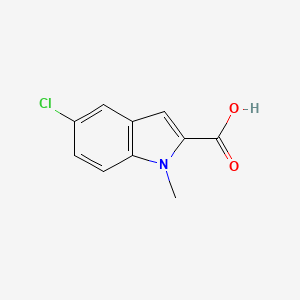
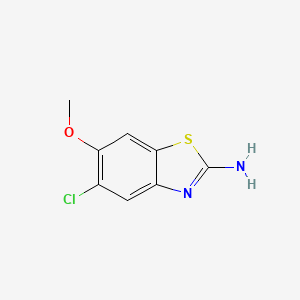
![4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1581458.png)

